molecular formula C7H12O B14161202 2-Hepten-4-one CAS No. 4643-25-8

2-Hepten-4-one

Cat. No.: B14161202
CAS No.: 4643-25-8
M. Wt: 112.17 g/mol
InChI Key: TXVAOITYBBWKMG-HWKANZROSA-N
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Description

Hept-2-en-4-one, specifically identified as 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one (CAS: Not explicitly listed), is a bioactive α,β-unsaturated ketone. It has garnered attention in pharmacological research due to its cytotoxic and anti-cancer properties. This compound was isolated from the n-hexane extract of Arnebia nobilis roots and characterized via GC-MS analysis . Structurally, it features a heptenone backbone with a methyl group at position 2 and a 4-methylphenyl substituent at position 6 (Fig. 1).

In molecular docking studies, Hept-2-en-4-one demonstrated strong binding affinities against hepatocellular carcinoma targets, including TGF-βR1 (-8.0 kcal/mol) and Bcl-2 (-7.4 kcal/mol), outperforming the standard drug sorafenib (-7.9 kcal/mol for TGF-βR1) . These interactions suggest its role in inhibiting inflammation, promoting apoptosis, and suppressing angiogenesis in malignant cells .

Properties

CAS No.

4643-25-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-2-en-4-one

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

TXVAOITYBBWKMG-HWKANZROSA-N

Isomeric SMILES

CCCC(=O)/C=C/C

Canonical SMILES

CCCC(=O)C=CC

boiling_point

156.00 to 157.00 °C. @ 760.00 mm Hg

density

0.845-0.852

physical_description

Colourless liquid;  pungent aroma

solubility

slightly
slightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-2-en-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone. This reaction typically requires basic conditions and can be catalyzed by bases such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In industrial settings, Hept-2-en-4-one can be produced on a larger scale using similar aldol condensation methods. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Hept-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hept-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Hept-2-en-4-one is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Hept-2-en-4-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and biological interactions. The compound can also participate in conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system .

Comparison with Similar Compounds

Key Observations :

  • Hept-2-en-4-one and β-Turmerone both have bulky substituents at C6, enhancing hydrophobic interactions with protein targets .
  • (2E)-Hept-2-en-4-one , a simpler analog, is primarily used in flavoring due to its minimal steric hindrance .

Physicochemical Properties

Property Hept-2-en-4-one β-Turmerone α-Turmerone (2E)-Hept-2-en-4-one
Molecular Weight 214.30 g/mol 218.33 g/mol 218.33 g/mol 112.17 g/mol
Boiling Point Not reported 319.8°C Not reported ~150°C (estimated)
Density ~0.92 (estimated) 0.92 g/cm³ ~0.93 (estimated) 0.84 g/cm³
Refractive Index Not reported 1.49 Not reported 1.43 (estimated)

Notes:

  • The higher boiling point of β-Turmerone correlates with its bicyclic structure and increased molecular weight .
  • Hept-2-en-4-one and β-Turmerone exhibit similar densities, suggesting comparable hydrophobicities .

Molecular Docking Scores Against Cancer Targets

Compound TGF-βR1 (kcal/mol) Bcl-2 (kcal/mol) TNF-α (kcal/mol)
Hept-2-en-4-one -8.0 -7.4 -7.3
Deoxyshikonin -9.1 -8.2 -8.1
Ethyl Cholate -7.4 -7.8 -7.2
Sorafenib (Standard) -7.9 -7.6 -7.5

Key Findings :

  • Hept-2-en-4-one outperforms sorafenib against TGF-βR1, a key protein in liver carcinogenesis .
  • Its binding to Bcl-2 involves hydrophobic interactions with residues like GluA176 and TyrA177, similar to β-Turmerone’s mechanism .

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